molecular formula C15H15N5 B11041811 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11041811
M. Wt: 265.31 g/mol
InChI Key: VAINSVKNTAEVFK-UHFFFAOYSA-N
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Description

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic organic compound It features a quinazoline core substituted with methyl groups at the 4 and 8 positions, and an amine group attached to a 4-methylpyrimidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

Subsequently, the methyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate. The final step involves the coupling of the quinazoline derivative with 4-methylpyrimidin-2-amine, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce any nitro or carbonyl groups present in derivatives of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols from nitro or carbonyl precursors.

Scientific Research Applications

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, it could inhibit tyrosine kinases by mimicking the structure of ATP, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,8-dimethylquinazoline: Lacks the pyrimidin-2-yl amine group, making it less versatile in biological applications.

    N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Similar structure but without the methyl groups at positions 4 and 8, which may affect its binding affinity and specificity.

Uniqueness

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to the presence of both the quinazoline and pyrimidine moieties, along with specific methyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

4,8-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C15H15N5/c1-9-5-4-6-12-11(3)18-15(19-13(9)12)20-14-16-8-7-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20)

InChI Key

VAINSVKNTAEVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=CC(=N3)C)C

Origin of Product

United States

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